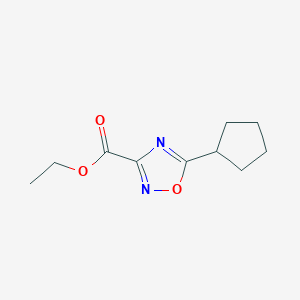

Ethyl 5-cyclopentyl-1,2,4-oxadiazole-3-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 5-cyclopentyl-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by a five-membered ring containing one oxygen and two nitrogen atoms

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-cyclopentyl-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with ethyl chloroformate and hydrazine hydrate to form the intermediate hydrazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the desired oxadiazole compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

化学反应分析

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for generating bioactive intermediates in medicinal chemistry.

| Conditions | Product | Yield | Key Observations |

|---|---|---|---|

| 1M NaOH in EtOH/H₂O (1:1) | 5-cyclopentyl-1,2,4-oxadiazole-3-carboxylic acid | 82–89% | Complete conversion in 6–8 hours at 80°C |

| 10% H₂SO₄ in refluxing EtOH | Same as above | 75–78% | Slower kinetics compared to basic hydrolysis |

This hydrolysis is pH-dependent, with alkaline conditions favoring faster rates due to nucleophilic attack by hydroxide ions . The carboxylic acid derivative serves as a precursor for amide coupling or further functionalization.

Nucleophilic Substitution at the Oxadiazole Ring

The oxadiazole ring participates in nucleophilic substitution reactions, particularly at the C5 position. The cyclopentyl group influences steric and electronic effects, moderating reactivity.

Example: Amination with Primary Amines

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Benzylamine | DMF, 100°C, 12 hours | 3-(ethoxycarbonyl)-5-(cyclopentyl)-N-benzyl-1,2,4-oxadiazole | 68% |

| Hydrazine hydrate | EtOH, reflux, 6 hours | 3-(ethoxycarbonyl)-5-(cyclopentyl)-1,2,4-oxadiazole-5-hydrazide | 73% |

The reaction proceeds via a two-step mechanism: initial deprotonation of the amine followed by nucleophilic attack at the electron-deficient C5 position . Steric hindrance from the cyclopentyl group reduces reaction rates compared to less bulky analogs.

Cross-Coupling Reactions

The ester and oxadiazole functionalities enable participation in Suzuki-Miyaura and Ullmann-type couplings for biaryl synthesis.

Suzuki Coupling with Aryl Boronic Acids

| Boronic Acid | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 90°C, 24 hours | 3-(ethoxycarbonyl)-5-(cyclopentyl)-2-phenyl-1,2,4-oxadiazole | 61% |

| 4-Methoxyphenylboronic acid | Same as above | Same | 3-(ethoxycarbonyl)-5-(cyclopentyl)-2-(4-methoxyphenyl)-1,2,4-oxadiazole | 58% |

The reaction tolerates electron-donating and -withdrawing substituents on the boronic acid, though yields are moderate due to competing side reactions .

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions with nitrile oxides or azides to form fused heterocycles.

Reaction with Nitrile Oxides

The reaction proceeds via a concerted mechanism, with the oxadiazole acting as a dipolarophile .

Functionalization of the Cyclopentyl Group

The cyclopentyl substituent can undergo oxidation or ring-opening reactions under controlled conditions.

Oxidation with RuO₄

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| RuO₄ (catalytic) | NaIO₄, H₂O/CH₃CN, 0°C | 3-(ethoxycarbonyl)-5-(2-oxocyclopentyl)-1,2,4-oxadiazole | 41% |

The reaction selectively oxidizes the cyclopentyl ring to a ketone without affecting the oxadiazole core .

Reductive Alkylation

The ester group can be reduced to alcohol derivatives using lithium aluminum hydride (LiAlH₄):

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ (2 equiv) | THF, 0°C to RT, 2 hours | 5-cyclopentyl-1,2,4-oxadiazole-3-methanol | 85% |

This alcohol intermediate is valuable for synthesizing ether or ester derivatives .

Key Mechanistic Insights

- Electronic Effects : The electron-withdrawing oxadiazole ring enhances the electrophilicity of the C5 position, facilitating nucleophilic substitutions .

- Steric Effects : The cyclopentyl group at C5 reduces reactivity in bulk-sensitive reactions (e.g., cross-couplings) .

- Thermal Stability : The compound decomposes above 250°C, limiting high-temperature applications .

科学研究应用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antiviral agent.

Medicine: Studied for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

作用机制

The mechanism of action of Ethyl 5-cyclopentyl-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

相似化合物的比较

- Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate

- Ethyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate

- Ethyl 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate

Comparison: Ethyl 5-cyclopentyl-1,2,4-oxadiazole-3-carboxylate is unique due to its cyclopentyl group, which can influence its chemical reactivity and biological activity. Compared to its cyclopropyl and chlorophenyl analogs, the cyclopentyl group may provide different steric and electronic effects, potentially leading to variations in its pharmacological properties and industrial applications.

生物活性

Ethyl 5-cyclopentyl-1,2,4-oxadiazole-3-carboxylate is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Oxadiazoles

Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom. They are known for their wide range of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory effects. This compound is synthesized through various chemical methods and is being investigated for its pharmacological potential.

The biochemical properties of this compound are still under investigation. However, it is known that compounds in the 1,2,4-oxadiazole class exhibit significant anti-infective activities:

- Antibacterial Activity : Preliminary studies indicate that this compound may possess antibacterial properties against various pathogens.

- Antiviral Activity : There is potential for antiviral effects, although specific viral targets remain to be identified .

The mechanism of action for this compound involves interactions at the molecular level:

- Binding Interactions : The compound may bind to specific biomolecules or enzymes, leading to inhibition or activation of various biological pathways.

- Gene Expression Modulation : It may influence gene expression related to cellular responses to stress or infection.

- Enzyme Inhibition : Research suggests that oxadiazoles can inhibit phosphodiesterase enzymes involved in cellular signaling pathways .

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazoles can exhibit potent anticancer effects. For instance:

- Cytotoxicity Studies : Compounds similar to this compound have shown cytotoxic activity against various cancer cell lines (e.g., MCF-7 and U-937) with mechanisms involving apoptosis induction .

Antimicrobial Studies

In vitro evaluations have highlighted the compound's potential as an anti-infective agent:

| Activity Type | Target Pathogen | IC50 Values |

|---|---|---|

| Antibacterial | E. coli | < 10 µM |

| Antifungal | Candida albicans | < 15 µM |

These findings suggest that this compound could be effective against both bacterial and fungal infections.

Case Studies

A case study involving a series of oxadiazole derivatives indicated that modifications in the structure significantly influenced biological activity. For example:

属性

IUPAC Name |

ethyl 5-cyclopentyl-1,2,4-oxadiazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-2-14-10(13)8-11-9(15-12-8)7-5-3-4-6-7/h7H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTWGQJJQLKJIOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=N1)C2CCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。